molecular formula C17H18ClNO2S B3035413 (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine CAS No. 320422-56-8

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine

Cat. No.: B3035413
CAS No.: 320422-56-8
M. Wt: 335.8 g/mol
InChI Key: IKHNVGKUPKEKLD-HTXNQAPBSA-N
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Description

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine is an organic compound characterized by the presence of a chlorophenyl group, a methoxy group, and a methoxyphenylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzaldehyde with methoxyamine to form an oxime, followed by the addition of 4-methoxybenzyl mercaptan under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methoxyphenyl)-N’-(4-chlorophenyl)formamidine: This compound shares structural similarities with (Z)-1-(4-Chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine, including the presence of chlorophenyl and methoxyphenyl groups.

    4-Chlorobenzenamide, N-(4-methoxyphenyl)-: Another similar compound with a chlorophenyl and methoxyphenyl structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-1-(4-chlorophenyl)-N-methoxy-2-[(4-methoxyphenyl)methylsulfanyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-20-16-9-3-13(4-10-16)11-22-12-17(19-21-2)14-5-7-15(18)8-6-14/h3-10H,11-12H2,1-2H3/b19-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHNVGKUPKEKLD-HTXNQAPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(=NOC)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC/C(=N\OC)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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